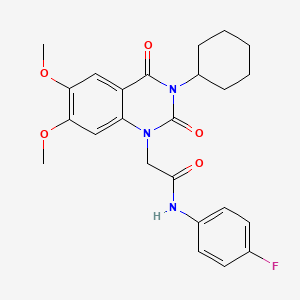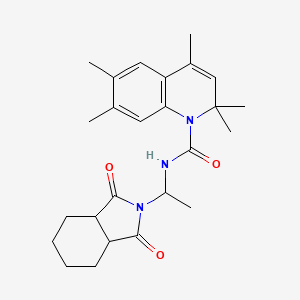
6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety fused with a triazine ring
Preparation Methods
The synthesis of 6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Triazine Ring Formation: The triazine ring is formed by the reaction of cyanuric chloride with an amine.
Coupling Reaction: The benzofuran and triazine moieties are then coupled under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, while the triazine ring may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 6-(1-benzofuran-2-yl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine include:
- 6-(1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
These compounds share structural similarities but differ in the substituents on the phenyl ring
Properties
Molecular Formula |
C19H17N5O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17N5O/c1-2-12-7-9-14(10-8-12)21-19-23-17(22-18(20)24-19)16-11-13-5-3-4-6-15(13)25-16/h3-11H,2H2,1H3,(H3,20,21,22,23,24) |
InChI Key |
XJDKJZANSXIJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11191567.png)
![Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11191574.png)

![3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11191582.png)
![Ethyl 2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate](/img/structure/B11191586.png)
![2-Methoxyethyl 2-[(2-chlorobenzyl)sulfanyl]-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11191593.png)
![N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-N'-ethyl-N-(4-fluorobenzyl)urea](/img/structure/B11191605.png)
![2-[(3,4-dimethylphenyl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11191608.png)
![2-chloro-N-[4-(morpholine-4-carbonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11191616.png)
![6-[2-(4-Benzylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11191617.png)
![2-(2-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11191622.png)
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11191634.png)

![1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B11191656.png)
